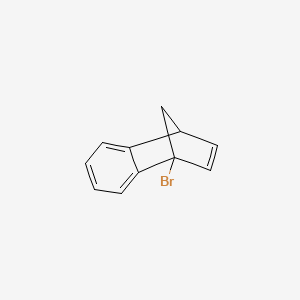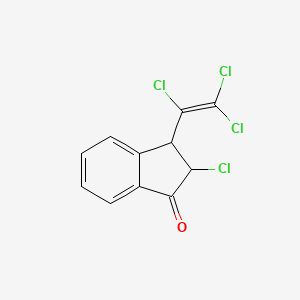
2-Chloro-3-(1,2,2-trichlorovinyl)-1-indanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(1,2,2-trichlorovinyl)-1-indanone is a chemical compound known for its unique structure and properties. It is a chlorinated indanone derivative, which has been studied for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1,2,2-trichlorovinyl)-1-indanone typically involves the chlorination of indanone derivatives under controlled conditions. The reaction often requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Chloro-3-(1,2,2-trichlorovinyl)-1-indanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, which can be further utilized in different applications.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-3-(1,2,2-trichlorovinyl)-1-indanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways.
類似化合物との比較
Similar Compounds
2-Chloro-3-(1,2,2-trichlorovinyl)-1-indanone: Known for its unique chlorinated structure.
This compound derivatives: Variants with different substituents on the indanone ring.
Other chlorinated indanones: Compounds with similar chlorination patterns but different core structures.
Uniqueness
This compound stands out due to its specific chlorination pattern, which imparts unique chemical and biological properties
特性
CAS番号 |
91634-71-8 |
|---|---|
分子式 |
C11H6Cl4O |
分子量 |
296.0 g/mol |
IUPAC名 |
2-chloro-3-(1,2,2-trichloroethenyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H6Cl4O/c12-8-7(9(13)11(14)15)5-3-1-2-4-6(5)10(8)16/h1-4,7-8H |
InChIキー |
QEJHEAITLJQAKW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C(C2=O)Cl)C(=C(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


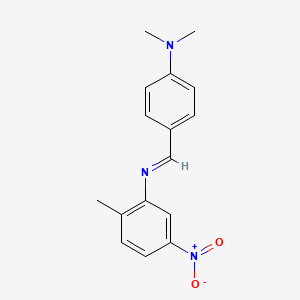
![Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B15075417.png)
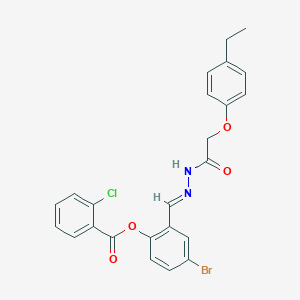
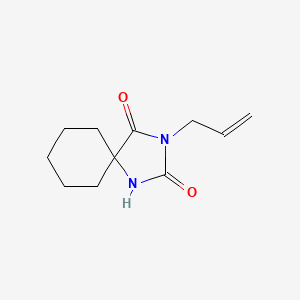
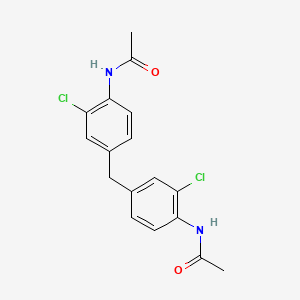
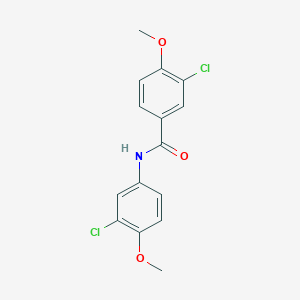
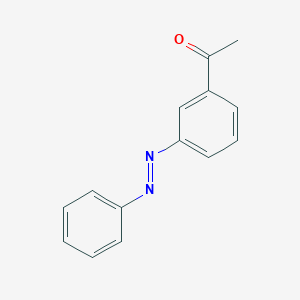

![Diethyl 2-[(2E)-2-butenyl]malonate](/img/structure/B15075448.png)
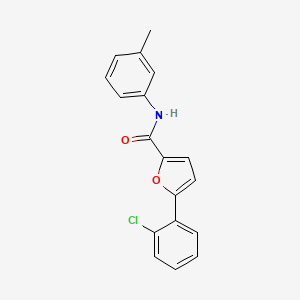
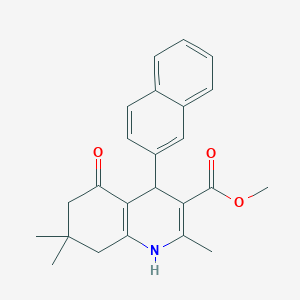
![1-[Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol](/img/structure/B15075481.png)

